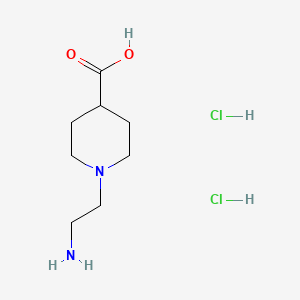

1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride

Description

1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochloride is a piperidine derivative featuring a carboxylic acid group at the 4-position and a 2-aminoethyl substituent on the nitrogen atom of the piperidine ring. The dihydrochloride salt form enhances solubility and stability, making it a valuable building block in pharmaceutical and agrochemical synthesis . Its structure combines a rigid piperidine scaffold with functional groups that enable diverse reactivity, such as peptide coupling via the carboxylic acid or alkylation at the amine. The compound is commercially available as a high-purity reagent (≥99%) and is utilized in DNA-encoded library synthesis and drug discovery .

Properties

IUPAC Name |

1-(2-aminoethyl)piperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZOQGLYVRCFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of piperidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, amines, and oxides .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Anticancer Agents

1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride has been utilized in the synthesis of analogs of anticancer agents. For instance, it serves as a precursor for compounds that inhibit cancer cell proliferation and invasion. Research indicates that derivatives of this compound can restore E-cadherin expression in colorectal carcinoma cells, which is crucial for maintaining epithelial integrity and preventing metastasis .

Neuropharmacology

The compound has shown promise as an inhibitor of botulinum neurotoxin serotype A light chain, which is critical for developing treatments against botulism . Additionally, it is being explored for its potential as a cannabinoid CB1 receptor antagonist, which may have implications in treating obesity and metabolic disorders .

The biological activity of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride is notable due to its ability to modulate various biochemical pathways.

Interaction with Biological Targets

Research has demonstrated that this compound interacts with multiple targets within the body, influencing pathways related to inflammation and cell death. For example, studies have shown that derivatives can prevent pyroptotic cell death by modulating inflammatory responses .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride. Compounds derived from this structure have exhibited activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Synthesis and Modification

The synthesis of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride can be achieved through various chemical methods, allowing for modifications that enhance its biological activity.

Synthetic Routes

Several synthetic pathways have been documented for producing this compound efficiently. These include the use of palladium-catalyzed reactions and other advanced synthetic techniques that facilitate the introduction of functional groups to improve pharmacological properties .

Derivative Development

The ability to modify the piperidine ring or introduce additional functional groups has led to the creation of numerous derivatives with enhanced efficacy against specific biological targets. For example, modifications have resulted in compounds that exhibit selective antagonism at serotonin receptors (5-HT6), further expanding their therapeutic potential .

Data Tables and Case Studies

To provide a clearer understanding of the applications and effectiveness of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride, the following tables summarize key findings from various studies:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Substituent Variations

The target compound’s structural analogues differ primarily in the substituent attached to the piperidine nitrogen. Key examples include:

Key Observations

- Aminoethyl vs.

- Halogenated Derivatives : The bromobenzyl analogue () introduces halogen atoms for Suzuki-Miyaura cross-coupling, a feature absent in the target compound.

Physicochemical Properties

- Solubility : The dihydrochloride salt form of the target compound ensures high aqueous solubility (>50 mg/mL), whereas neutral analogues like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid require organic solvents (e.g., DMSO) .

- Stability: Dihydrochloride salts generally exhibit better thermal stability than free bases, as noted in the storage guidelines for 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride .

Biological Activity

1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride is a synthetic compound characterized by a piperidine ring, an aminoethyl group, and a carboxylic acid moiety. Its chemical formula is , indicating the presence of two chloride ions in its dihydrochloride form. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, neuroprotection, and antimicrobial activity.

Chemical Structure and Properties

The structure of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride can be depicted as follows:

Functional Groups:

- Piperidine Ring : Provides structural stability and biological activity.

- Aminoethyl Group : Enhances interaction with biological targets.

- Carboxylic Acid Moiety : Contributes to solubility and reactivity.

Anticancer Properties

Research indicates that 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride exhibits significant anticancer activity. In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity and induced apoptosis more effectively than the reference drug bleomycin . The mechanism of action may involve the compound's ability to interact with specific cellular pathways, potentially leading to cell cycle arrest and apoptosis.

Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. It acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. Studies have reported that derivatives of piperidine compounds can protect against NMDA-induced lethality in animal models, suggesting that 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride may possess similar protective qualities .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride can be attributed to its ability to modulate enzyme activities and receptor interactions:

- Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmission and other metabolic processes, contributing to its neuroprotective and anticancer effects .

Comparative Analysis with Analogues

A comparison of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride with similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| 1-(2-Dimethylaminoethyl)piperidine-4-carboxylic acid; dihydrochloride | C10H22Cl2N2O2 | Enhanced lipophilicity |

| 4-Amino-1-benzyl-piperidine-4-carboxylic acid; dihydrochloride | C12H18Cl2N2O2 | Distinct anticancer potential |

| 1-(2-Aminoethyl)-piperidine-4-carboxylic acid pentadecylamide; dihydrochloride | C23H47N3O | Improved membrane permeability |

These analogues illustrate how modifications in side chains or functional groups can significantly influence biological activities and chemical properties.

Case Studies

Several case studies have highlighted the potential applications of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride:

- Cancer Therapy : In preclinical models, the compound exhibited promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

- Neuroprotection : Animal studies demonstrated that the compound could mitigate neuronal damage induced by excitotoxic agents, suggesting its potential use in treating neurodegenerative disorders.

- Antimicrobial Applications : Laboratory tests confirmed that the compound effectively inhibited the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the key structural features of 1-(2-aminoethyl)piperidine-4-carboxylic acid dihydrochloride, and how do they influence its reactivity in synthesis?

The compound comprises a piperidine ring with a carboxylic acid group at position 4 and a 2-aminoethyl substituent at position 1. The dihydrochloride salt enhances water solubility due to protonation of the amine groups. The carboxylic acid enables conjugation reactions (e.g., amide bond formation), while the aminoethyl group facilitates nucleophilic substitution or coordination chemistry. Piperidine derivatives are often used as intermediates in drug design due to their structural rigidity and hydrogen-bonding capabilities .

Q. What purification methods are recommended for isolating 1-(2-aminoethyl)piperidine-4-carboxylic acid dihydrochloride with high purity?

Common purification techniques include:

- Recrystallization : Use ethanol or methanol for high-purity crystalline products, as demonstrated in the synthesis of analogous piperidine derivatives .

- Chromatography : Reverse-phase HPLC or silica gel chromatography for removing polar impurities.

- Titration : Validate purity via acid-base titration, as described for structurally related compounds (e.g., diphenoxylate hydrochloride) .

Q. How can the solubility and stability of this compound be optimized for aqueous reaction conditions?

The dihydrochloride form improves solubility in polar solvents (e.g., water, ethanol). Stability is maintained by storing the compound at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Buffered solutions (pH 4–6) minimize hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can synthetic protocols for 1-(2-aminoethyl)piperidine-4-carboxylic acid dihydrochloride be optimized to improve yield?

Key factors include:

- Stoichiometry : Use a 1.2–1.5 molar excess of 2-aminoethylamine to drive the substitution reaction on the piperidine ring.

- Catalysis : Employ coupling agents like EDC/HOAt for amidation of the carboxylic acid group, as seen in peptide derivatization studies .

- Reaction Time : Extend reaction durations (e.g., 24–48 hours) for complete conversion, balancing against potential side reactions.

Contradictions in yield data (e.g., 45% vs. higher yields in similar syntheses) may arise from differences in purification efficiency or intermediate stability .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR : The ¹H NMR spectrum should show piperidine ring protons (δ 1.5–3.0 ppm), aminoethyl protons (δ 2.5–3.5 ppm), and carboxylic acid protons (δ 10–12 ppm). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and piperidine carbons .

- IR : Peaks at ~2500 cm⁻¹ (N–H stretch, amine) and ~1700 cm⁻¹ (C=O stretch, carboxylic acid) validate functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ and [M+2H]²⁺ ions, with fragmentation patterns confirming the aminoethyl and piperidine moieties .

Q. How do structural analogs of this compound differ in pharmacological activity, and what insights do they provide for drug design?

Analogs like 1-methylhistamine dihydrochloride (CAS 6481-48-7) exhibit histamine receptor modulation, while 4-(4-methylpiperazin-1-yl)aniline dihydrochloride shows applications in kinase inhibition. The aminoethyl group in 1-(2-aminoethyl)piperidine derivatives enhances binding to G-protein-coupled receptors, suggesting utility in neuropharmacology. Comparative studies should focus on substituent effects on receptor affinity and metabolic stability .

Q. What strategies mitigate data contradictions in studies involving this compound’s reactivity?

Contradictions in reaction outcomes (e.g., unexpected byproducts) often arise from:

- Impurity Profiles : Use LC-MS to identify trace impurities from incomplete purification .

- pH Sensitivity : Monitor reaction pH to avoid premature protonation/deprotonation of reactive groups.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than chlorinated solvents .

Q. How is this compound applied in materials science, such as nanoparticle functionalization?

The aminoethyl group can anchor the compound to gold nanoparticles via amine-gold interactions, as seen in perylene-dye-functionalized nanoparticles. The carboxylic acid enables further covalent modification (e.g., bioconjugation), making it valuable in biosensing and drug delivery systems .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperidine Derivatives

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 20–25°C (room temp) | |

| Coupling Agent Ratio | 1.2:1 (EDC:substrate) | |

| Purification Solvent | Ethanol/water (3:1) |

Q. Table 2. Spectral Peaks for Structural Confirmation

| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Piperidine ring (C–H) | 1.5–3.0 | – |

| Aminoethyl (N–H) | 2.5–3.5 | 2500–3300 |

| Carboxylic acid (C=O) | 170–175 | 1680–1720 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.